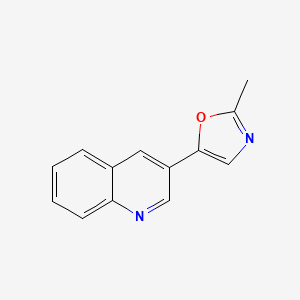

2-Methyl-5-(3-quinolyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-5-(3-quinolyl)oxazole is a heterocyclic compound that features both an oxazole ring and a quinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-quinolyl)oxazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-aminomethyl oxazole with 3-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is becoming increasingly important in industrial settings.

Analyse Chemischer Reaktionen

(a) Copper-Catalyzed Annulation/Olefination Cascade

A copper-catalyzed [3+2] annulation between iodonium-phosphonium hybrid ylides and amides generates oxazoles via α-phosphonium Cu-carbenoid intermediates. This method offers excellent regioselectivity and mild conditions, making it adaptable for introducing 3-quinolyl groups at the 5-position if substituted ylides are employed .

(b) Iodine-Mediated Cyclization of Enamides

Oxidative cyclization of enamides using Cu(II) catalysts enables room-temperature synthesis of 2,5-disubstituted oxazoles. For example, aryl-substituted enamides yield oxazoles with functional group tolerance, suggesting feasibility for incorporating 3-quinolyl substituents .

(a) Copper/Iodine-Mediated Pathways

Iodine and Cu(NO₃)₂·3H₂O facilitate multi-step sequences involving:

-

Generation of α-iodo acetophenones from arylacetylenes.

-

Kornblum oxidation to phenylglyoxals.

-

Condensation with α-amino acids to form imines.

-

Decarboxylation/annulation to yield oxazoles .

Hypothetical Adaptation : Substituting arylacetylenes with 3-quinolylacetylene derivatives could produce 2-methyl-5-(3-quinolyl)oxazole.

(b) DMSO/I₂-Mediated Oxazole Formation

Reactions of methyl ketones with ethyl 2-isocyanoacetate in DMSO/I₂ at 130°C yield 2,5-disubstituted oxazoles via phenacyl iodine and phenylglyoxal intermediates .

Example :

3-Quinolyl methyl ketone+Ethyl 2-isocyanoacetateI2/DMSOThis compound

Reported yields for analogous reactions: 75–80% .

(a) Electrophilic Substitution

The oxazole ring undergoes electrophilic substitution preferentially at the 4-position. The electron-withdrawing quinoline moiety may further direct reactivity.

(b) Nucleophilic Additions

4,5-Dihydrooxazole derivatives react with electrophiles (e.g., Grignard reagents) via ring-opening pathways. For example, methyl Grignard addition to dihydrooxazoles generates intermediates that form ortho-quinone methides (o-QMs), which could couple with 3-quinolyl groups .

(c) Metal-Mediated Cross-Couplings

Oxazole C–H activation enables Pd/Cu-catalyzed cross-couplings with aryl halides. This strategy could append 3-quinolyl groups post-oxazole synthesis .

Anticipated Challenges and Solutions

Comparative Data for Analogous Oxazoles

| Substituents | Method | Yield | Conditions | Reference |

|---|---|---|---|---|

| 2-Aryl, 5-alkyl | Cs₂CO₃-mediated | 65–78% | Room temperature | |

| 2,5-Diaryl | Cu(NO₃)₂/I₂ | 70–85% | 80°C, 12 h | |

| 5-(2-Vinylstyryl) | Van Leusen reaction | 60% | K₂CO₃, refluxing MeOH |

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(3-quinolyl)oxazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(3-quinolyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the oxazole ring can interact with various proteins, inhibiting their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3´-Pyridyl)-5-phenyloxazole

- 2,5-Diphenyloxazole

- Benzoxazole derivatives

Uniqueness

2-Methyl-5-(3-quinolyl)oxazole is unique due to the presence of both the oxazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one of these heterocyclic rings.

Biologische Aktivität

2-Methyl-5-(3-quinolyl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural combination of an oxazole ring and a quinoline moiety, which contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoline component allows for DNA intercalation, potentially disrupting cellular functions and leading to apoptosis in cancer cells. Additionally, the oxazole ring can interact with proteins, inhibiting their activity and influencing critical cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves targeting pathways associated with tumor growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against a range of bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The effectiveness of this compound in inhibiting microbial growth has been compared to standard antibiotics .

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound inhibits the growth of specific cancer cell lines, such as breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptosis markers.

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various oxazole derivatives found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics like ampicillin .

Research Findings

A comprehensive review highlighted the therapeutic potentials of oxazole derivatives, including this compound, underscoring their significance in drug development . Key findings from various studies are summarized below:

| Biological Activity | Target Organism/Cell Line | MIC/IC50 | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 15 µM | |

| Antimicrobial | S. aureus | 20 µg/ml | |

| Antimicrobial | E. coli | 25 µg/ml |

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other oxazole derivatives:

| Compound Name | Structure Description | Notable Properties |

|---|---|---|

| 5-(3-Quinolinyl)-2-thiazole | Contains a thiazole ring instead of oxazole | Antimicrobial activity |

| 2-Methyl-4-(3-quinolyl)thiazole | Thiazole ring with methyl substitution | Anticancer properties |

| 2-Methyl-5-benzyloxazole | Benzyl group at position 5 | Enhanced lipophilicity |

The presence of both the oxazole and quinoline moieties in this compound provides distinct advantages over similar compounds, particularly in terms of bioactivity and therapeutic potential.

Eigenschaften

Molekularformel |

C13H10N2O |

|---|---|

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

2-methyl-5-quinolin-3-yl-1,3-oxazole |

InChI |

InChI=1S/C13H10N2O/c1-9-14-8-13(16-9)11-6-10-4-2-3-5-12(10)15-7-11/h2-8H,1H3 |

InChI-Schlüssel |

UOPYBJJMRNHPLD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(O1)C2=CC3=CC=CC=C3N=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.